2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide

Drug design ADME prediction Medicinal chemistry

Sourcing chiral thiophene-acetamide fragments with defined stereochemistry for enantioselective target validation remains a bottleneck. This compound directly resolves that gap: • Single enantiomers (R/S, >99% ee achievable) enable dissection of stereochemistry-dependent activity at 17β-HSD2 & sGC without racemic confounding. • Cyclopropylacetyl head confers conformational restriction absent in common arylacetyl analogs. • Bifunctional secondary alcohol & amide permit oxidation, esterification, or nucleophilic displacement for parallel library synthesis. • Scaffold validated for fragment soaking via co-crystallized analog VO9 (PDB 7FL1). Supplied as a custom-synthesized research reagent with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C13H19NO2S
Molecular Weight 253.36
CAS No. 2034492-40-3
Cat. No. B2386100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide
CAS2034492-40-3
Molecular FormulaC13H19NO2S
Molecular Weight253.36
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNC(=O)CC2CC2)O
InChIInChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16)
InChIKeyGXPAVEGJCRDHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide: Chemical Identity & Structural Class


2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide (CAS 2034492-40-3) is a synthetic, chiral thiophene-acetamide hybrid featuring a cyclopropylacetyl amide head, an ethylene linker, and a 5-(1-hydroxyethyl)thiophene tail [1]. With a molecular weight of 253.36 g/mol and InChI Key GXPAVEGJCRDHHP-UHFFFAOYSA-N, it belongs to a class of thiophene-containing amides under investigation for their interactions with molecular targets such as enzymes and receptors [1]. The compound contains one stereogenic center at the 1-hydroxyethyl carbon, yielding (R)- and (S)-enantiomers with potential differences in biological activity [1].

Chiral thiophene-amide probe for enantiomer-comparison studies
Cyclopropylacetyl head group with conformationally restricted geometry
Hydroxyethyl substituent reduces predicted lipophilicity vs. non-polar analogs

Why Close Analogs Cannot Substitute for 2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide


Even minor modifications to the thiophene-amide scaffold can drastically alter target binding, selectivity, and pharmacokinetic profile, as demonstrated in the 2,5-thiophene amide class of 17β-HSD2 inhibitors where linker length variation between phenethylamide (n=2, inactive) and anilide (n=0, IC50 ~60 nM) abolished or restored activity [1]. The specific combination of the cyclopropylacetyl group, the ethylene linker, and the 1-hydroxyethyl substituent on the thiophene ring is not found in common alternatives; analogs with tolyl, furyl, or tolyloxy replacements exhibit different steric and electronic properties that preclude direct functional interchange . Additionally, the chiral 1-hydroxyethyl group in this compound is a key intermediate for enantioselective synthesis [2], meaning that racemic or achiral substitutes cannot replicate the stereochemical fidelity required for enantiomer-specific studies.

Linker length sensitivity
Scaffold modifications such as linker length variation (n=2 vs n=0) may abolish target binding and selectivity profiles.
Stereochemical fidelity
Racemic or achiral substitutes may not replicate enantiomer-specific fidelity, limiting stereochemical attribution studies.
Head group divergence
Cyclopropylacetyl vs. arylacetyl head groups produce distinct steric and electronic interaction profiles, limiting direct functional interchange.

Differentiation Evidence for 2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide


Lipophilicity Differentiation vs. Non-Hydroxyethyl Analogs

Computational predictions indicate that the 1-hydroxyethyl group on the thiophene ring of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide reduces lipophilicity compared to analogs lacking this polar substituent. The target compound has a predicted clogP of approximately 1.8 (via ChemDraw/ALOGPS consensus), while the des-hydroxyethyl analog N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide shows a predicted clogP of approximately 3.5 [1].

Lipophilicity vs. Des-hydroxyethyl Analog
Class-level inference
Target: clogP ≈ 1.8 (predicted)
Analog: clogP ≈ 3.5 (predicted)
ΔclogP ≈ -1.7 (more hydrophilic)
Supports solubility and formulation assessment
Predicted values; no experimental logP
Drug design ADME prediction Medicinal chemistry

Enantiomeric Purity via Biocatalytic Synthesis

The key chiral intermediate (S)-1-(thiophen-2-yl)ethanol can now be produced in >99% enantiomeric excess (ee) and gram-scale quantities using whole-cell Enterococcus faecium BY48 biocatalysts, as demonstrated by Şahin (2022) [1]. This biocatalytic route achieves 94% conversion and 92% isolated yield, representing a significant improvement over chemical asymmetric reduction methods that typically yield 80-90% ee [1]. When this enantiopure intermediate is used to synthesize 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide via subsequent amide coupling, the resulting product can be supplied with defined stereochemistry (R or S), whereas analogs produced from racemic 1-(thiophen-2-yl)ethanol yield a 1:1 mixture of diastereomers or enantiomers.

Enantiomeric Purity (Intermediate)
Cross-study comparable
(S)-1-(thiophen-2-yl)ethanol: >99% ee (biocatalytic)
Chemical method: 80–90% ee
Δee ≥9–19% improvement
Supports procurement of defined stereochemistry
Gram-scale; whole-cell E. faecium BY48
Chiral synthesis Enantioselective catalysis Biocatalysis

Cyclopropylacetyl vs. Arylacetyl Amide Head Groups

The cyclopropylacetyl amide moiety in 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide introduces a conformationally restricted, small aliphatic ring that differs from the arylacetyl groups found in closely related compounds such as N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 2034256-37-4) . Cyclopropyl rings impose a fixed bond angle (~60°) and restricted rotation, which can enhance binding affinity through reduced entropic penalty upon target engagement, a phenomenon documented in cyclopropyl-containing drug candidates [1]. The tolyloxy analog, by contrast, introduces a planar aromatic ring with different π-stacking and hydrophobic interaction profiles.

Head Group: Cyclopropyl vs. Arylacetyl
Class-level inference
Cyclopropylacetyl: MW 253.36, restricted rotation
Tolyloxy analog: MW 319.42, planar aromatic
ΔMW -66 g/mol; fewer rotatable bonds
Conformational restriction may improve ligand efficiency
No head-to-head biological data available
Structure-activity relationship Molecular recognition Drug design

PDB Homolog: Thiophene-Cyclopropyl Amide Binding Mode

A closely related structural analog, N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide (PDB ligand code VO9, formula C10H13NO2S, MW 211.28), has been co-crystallized in the PDB entry 7FL1 [1]. This analog shares the cyclopropyl-thiophene-amide core with the target compound but differs by lacking the ethylene linker and the 1-hydroxyethyl substituent on the thiophene. The PDB structure demonstrates that the thiophene-cyclopropyl amide scaffold is capable of engaging in defined protein-ligand interactions, providing a structural rationale for target engagement [1]. 2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide extends this core with additional hydrogen-bonding capacity from the 1-hydroxyethyl group and increased flexibility from the ethylene linker.

PDB Homolog Binding Mode
Supporting evidence
Analog VO9 co-crystallized (PDB 7FL1)
Target adds ethylene linker and 1-hydroxyethyl
Extra H-bond donor/acceptor sites
Validates scaffold for target engagement studies
PDB ligand with cyclopropyl-thiophene core
X-ray crystallography Protein-ligand interactions Molecular modeling

Absence of Direct Comparative Biological Data

A systematic search of PubMed, Google Patents, and public databases (PubChem, ChEMBL) as of April 2026 did not identify any published study that reports direct, quantitative biological activity data (IC50, Ki, EC50, cellular potency, or in vivo efficacy) for 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide in a head-to-head comparison with a named analog [1]. Claims of anticancer, anti-inflammatory, or antibacterial activity for this compound originate from vendor-compiled pages that do not cite primary peer-reviewed data and cannot be verified against original research articles . Therefore, all differential evidence presented above is classified as class-level inference or supporting evidence. Procurement decisions should be based on the compound's structural uniqueness, stereochemical purity potential, and suitability as a synthetic building block rather than on unverified biological claims.

Direct Biological Data
Data to verify
No published IC50, Ki, EC50, or in vivo data identified
Positioned as chiral building block / SAR probe
Verify primary data before procurement
Data transparency Research procurement

Recommended Application Scenarios for 2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide


Enantioselective Probe for Enzyme & Receptor Targets

Given the demonstrated capability to produce the chiral intermediate (S)-1-(thiophen-2-yl)ethanol in >99% ee [1], 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is ideally positioned for enantioselective biological evaluation. When procured as single enantiomers (R or S), the compound enables researchers to dissect stereochemistry-dependent activity at targets such as 17β-HSD2, sGC, or other thiophene-accepting enzymes, avoiding the confounding effects of racemic mixtures that can mask true potency or produce off-target interactions.

Scaffold-Hopping and Fragment-Based Drug Discovery

The cyclopropylacetyl amide head group offers a conformationally restricted alternative to common arylacetyl or benzyl amide fragments [1]. With a molecular weight of 253.36 and predicted clogP of ~1.8 [2], this compound falls within fragment-like physicochemical space. Its co-crystallized structural analog VO9 (PDB 7FL1) [3] validates the scaffold's suitability for X-ray crystallography, making the target compound a candidate for fragment soaking or co-crystallization experiments to identify new binding hot spots.

Synthetic Intermediate for Thiophene Drug Candidates

The bifunctional nature of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide—featuring both a secondary alcohol and an amide—allows further derivatization. The 1-hydroxyethyl group can be oxidized to a ketone for reductive amination, esterified to modulate lipophilicity, or converted to a leaving group for nucleophilic displacement [1]. This versatility makes the compound a strategic intermediate for parallel library synthesis where the cyclopropylacetyl amide is held constant while thiophene substituents are varied.

Analytical Reference Standard & Method Development

For research groups developing LC-MS or HPLC methods for thiophene-amide compounds, 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can serve as a well-characterized reference standard. Its moderate predicted clogP (~1.8) and hydrogen-bonding capacity facilitate retention time benchmarking on reversed-phase columns, while the cyclopropyl ring provides a distinctive NMR signature (characteristic cyclopropyl multiplets at δ 0.1–1.0 ppm) for unambiguous identification in complex mixtures [1].

Application
Selection Property
Validation Focus
Enantiomer-specific probe studies
Stereochemical control (R or S enantiomer)
Target enantiomer discrimination
Fragment-based drug discovery
Cyclopropyl fragment conformational restriction
Binding mode and ligand efficiency
Synthetic intermediate for thiophene libraries
Bifunctional alcohol-amide handle
Derivatization scope and compatibility
Analytical reference standard
Distinctive cyclopropyl NMR signature
LC-MS/HPLC method calibration
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